5-Bromo-2,4-dimethylbenzonitrile
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Overview
Description
5-Bromo-2,4-dimethylbenzonitrile is an organic compound with the molecular formula C9H8BrN and a molecular weight of 210.07 g/mol . It is a derivative of benzonitrile, where the benzene ring is substituted with bromine and two methyl groups. This compound is often used in organic synthesis and various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,4-dimethylbenzonitrile typically involves the bromination of 2,4-dimethylbenzonitrile. The reaction is carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions usually include a solvent like acetic acid or carbon tetrachloride, and the reaction is conducted at a controlled temperature to ensure selective bromination at the desired position .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale manufacturing. This includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely. The process is designed to maximize yield and minimize by-products, ensuring high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2,4-dimethylbenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or sodium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous or alkaline medium, often at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran, typically under reflux conditions.
Major Products
Substitution: Formation of substituted benzonitriles.
Oxidation: Formation of 5-bromo-2,4-dimethylbenzoic acid or 5-bromo-2,4-dimethylbenzaldehyde.
Reduction: Formation of 5-bromo-2,4-dimethylbenzylamine.
Scientific Research Applications
5-Bromo-2,4-dimethylbenzonitrile is utilized in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a building block for bioactive compounds.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2,4-dimethylbenzonitrile depends on its application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with specific enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways can vary based on the specific context of its use .
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylbenzonitrile: Lacks the bromine substituent, making it less reactive in certain substitution reactions.
5-Bromo-2-methylbenzonitrile: Has only one methyl group, affecting its steric and electronic properties.
5-Bromo-4-methylbenzonitrile: Similar structure but different positioning of the methyl group, influencing its reactivity and applications.
Uniqueness
5-Bromo-2,4-dimethylbenzonitrile is unique due to the presence of both bromine and two methyl groups, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis. Its specific substitution pattern allows for selective reactions that are not possible with other similar compounds .
Properties
IUPAC Name |
5-bromo-2,4-dimethylbenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN/c1-6-3-7(2)9(10)4-8(6)5-11/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUESXHWNYAMOEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C#N)Br)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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